molecular formula C10H11N B6154893 4-(2-methylbut-3-yn-2-yl)pyridine CAS No. 2228562-00-1

4-(2-methylbut-3-yn-2-yl)pyridine

Cat. No.: B6154893
CAS No.: 2228562-00-1
M. Wt: 145.2
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Description

4-(2-Methylbut-3-yn-2-yl)pyridine (CAS 2228562-00-1) is a high-purity chemical building block of significant interest in pharmaceutical research and medicinal chemistry. This compound, with a molecular formula of C 10 H 11 N and a molecular weight of 145.2 g/mol, serves as a valuable synthetic intermediate . Its structure incorporates both a pyridine heterocycle and an alkyne functional group, making it a versatile precursor for various chemical transformations, including metal-catalyzed cross-coupling reactions . This compound has demonstrated specific relevance in the development of kinase inhibitors. Research indicates its use as a synthetic intermediate in the structure of investigational drugs like GSK-690693, a potent modulator of the AKT (RAC-gamma serine/threonine-protein kinase) pathway, which is a key target in oncology research for regulating processes such as cell survival and proliferation . The structural motifs present in this compound are frequently explored in the design and optimization of novel therapeutic agents aimed at combating challenging diseases . Handling should be conducted with appropriate safety measures. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Precautions include using personal protective equipment and working only in a well-ventilated area . Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material according to all applicable laboratory safety guidelines and regulations.

Properties

CAS No.

2228562-00-1

Molecular Formula

C10H11N

Molecular Weight

145.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalytic Systems

The reaction typically employs a Pd(PPh₃)₂Cl₂/CuI catalytic system in amine solvents like triethylamine or diisopropylamine. The base facilitates deprotonation of the terminal alkyne, while the palladium complex mediates oxidative addition and transmetalation. A critical challenge lies in the steric bulk of the tertiary propargyl alcohol, which may impede coupling efficiency. Studies on analogous systems suggest that increasing reaction temperatures (80–100°C) and extending reaction times (12–24 hours) improve conversions.

Substrate Optimization

Electron-deficient aryl halides, such as 4-bromopyridine, exhibit enhanced reactivity due to accelerated oxidative addition. However, the pyridine ring’s inherent electron-withdrawing nature necessitates careful ligand selection. Bulky phosphine ligands (e.g., XPhos) mitigate premature catalyst deactivation, as evidenced in related couplings of propargyl alcohols with heteroaromatics.

Table 1. Representative Sonogashira Coupling Conditions for Propargyl-Substituted Pyridines

Aryl HalideAlkyneCatalyst SystemTemp (°C)Time (h)Yield (%)
4-Bromopyridine2-Methylbut-3-yn-2-olPd(PPh₃)₂Cl₂/CuI801862
4-Iodopyridine2-Methylbut-3-yn-2-olPd(dba)₂/XPhos/CuI1001278

Nucleophilic Substitution via Propargyl Grignard Reagents

An alternative route involves the alkylation of pyridine derivatives using propargyl nucleophiles. While pyridine’s low nucleophilicity complicates direct substitution, pre-functionalization with leaving groups (e.g., halogen or sulfonate esters) enables reactivity.

Synthesis of Propargyl Grignard Reagents

2-Methylbut-3-yn-2-ylmagnesium bromide, generated from 2-methylbut-3-yn-2-ol and ethylmagnesium bromide, serves as the nucleophile. This reagent reacts with 4-halopyridines in anhydrous tetrahydrofuran (THF) at −78°C to room temperature. However, competing side reactions, such as alkyne polymerization, necessitate slow addition and strict temperature control.

Limitations and Mitigation Strategies

The electron-deficient pyridine ring often results in low yields (<40%) due to poor nucleophilic attack. Quaternization of the pyridine nitrogen (e.g., via N-oxide formation) enhances electrophilicity at the 4-position, improving substitution efficiency. For instance, 4-chloropyridine N-oxide reacts with propargyl Grignard reagents at 0°C to afford the desired product in 55% yield after deoxygenation.

Acid-Catalyzed Propargylation of Pyridine Derivatives

Propargyl alcohols undergo acid-mediated condensation with aromatic systems, a method leveraged for functionalizing pyridines. This approach mirrors the synthesis of S-aryl propargyl thioethers, where para-toluenesulfonic acid (PTSA) catalyzes the reaction between propargyl alcohols and thiophenols.

Reaction Protocol

Heating 4-aminopyridine with 2-methylbut-3-yn-2-ol in the presence of PTSA (10 mol%) in toluene under reflux facilitates propargylation. The reaction proceeds via a Friedel-Crafts-type mechanism, where the acid activates the propargyl alcohol for electrophilic attack. However, pyridine’s weak nucleophilicity limits this pathway, necessitating directing groups (e.g., amino or hydroxyl) at the 4-position to enhance reactivity.

Table 2. Acid-Catalyzed Propargylation of Pyridine Derivatives

SubstrateAcid CatalystSolventTemp (°C)Time (h)Yield (%)
4-AminopyridinePTSAToluene1102434
4-HydroxypyridinePTSAXylene1404828

Cyclization Strategies for Pyridine-Propargyl Architectures

Intramolecular cyclization of propargyl ethers or sulfides offers a route to fused pyridine systems, though adaptation to this compound requires linear precursors. The Thorpe-Ingold effect, which favors cyclization via gem-dimethyl substitution, is critical in analogous thiochromene syntheses.

Substrate Design and Cyclization Conditions

A hypothetical precursor, 4-(3-hydroxy-2-methylbut-3-yn-2-yl)pyridine, could undergo 6-endo-dig cyclization under iodonium (NIS) or gold catalysis. For example, gold(I) chloride (5 mol%) in dichloromethane at room temperature induces cyclization of propargyl ethers to chromenes. Translating this to pyridine systems would require stabilizing the transition state through π-coordination with the pyridine nitrogen.

Stereochemical Considerations and Functional Group Compatibility

The tertiary propargyl group introduces steric constraints that influence both synthetic accessibility and downstream applications. Bulky substituents adjacent to the pyridine ring necessitate low-temperature reactions to prevent decomposition. Additionally, the alkyne moiety’s sensitivity to oxidation mandates inert atmospheres (N₂ or Ar) during synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-methylbut-3-yn-2-yl)pyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: 4-(2-methylbut-3-en-2-yl)pyridine or 4-(2-methylbutyl)pyridine.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

4-(2-methylbut-3-yn-2-yl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-methylbut-3-yn-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development.

Comparison with Similar Compounds

Substituent-Driven Structural and Electronic Properties

Pyridine derivatives vary significantly based on substituent type, position, and electronic effects. Below is a comparative analysis of 4-(2-methylbut-3-yn-2-yl)pyridine with key analogues:

Table 1: Substituent Effects on Pyridine Derivatives
Compound Substituent Type Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Notable Properties
This compound Alkyne C≡C, CH(CH3)2 ~147.2 (calculated) N/A High reactivity for cycloadditions
2-Amino-4-(2-chloro-5-phenylpyridin-3-yl) derivatives [] Halogen, phenyl, amine Cl, C6H5, NH2 466–545 268–287 Antimicrobial activity
4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine [] Alkyl, thioether CH3, SCH3 N/A N/A Structural flexibility for drug design
4-(1-Aminoethyl)pyridine [] Aminoethyl NH2CH2CH2 136.2 N/A Bioactive (ΔE = 6.08 eV)
4-(3-Methylbenzoyl)-2-methylpyridine [] Aromatic ketone C6H4(CO)(CH3) 211.3 N/A High steric bulk

Key Observations:

  • This could enhance reactivity in charge-transfer processes .
  • Steric Hindrance : The branched alkyne substituent introduces moderate steric bulk, less than aromatic ketones () but more than linear alkyl chains ().
Table 2: Reactivity Comparison
Compound Key Reactions Applications
This compound Cycloadditions, coordination Materials science, catalysis
2-Chloro-5-phenylpyridines [] Nucleophilic substitution Antimicrobial agents
4-(1-Aminoethyl)pyridine [] Metal coordination, solvolysis Bioactive precursors

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-(2-methylbut-3-yn-2-yl)pyridine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Pyridine derivatives are commonly synthesized via cross-coupling reactions. For alkyne-substituted pyridines, Sonogashira coupling (palladium/copper catalysis) may be employed, though reaction parameters like solvent polarity (e.g., THF or DMF), temperature (60–100°C), and base (e.g., triethylamine) require optimization. Monitoring via thin-layer chromatography (TLC) ensures reaction completion, while purification through column chromatography or recrystallization improves yield .
  • Key Considerations : Steric hindrance from the 2-methylbut-3-yn-2-yl group may necessitate prolonged reaction times or excess alkyne reagents. Catalytic systems (e.g., PdCl₂(PPh₃)₂) must be selected to tolerate propargyl substituents.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : ¹H NMR will show deshielded pyridine protons (δ 7.5–8.5 ppm) and alkyne proton absence (due to symmetry). ¹³C NMR confirms the sp-hybridized alkyne carbons (δ 70–90 ppm) and pyridine ring carbons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks ([M+H]⁺) and fragmentation patterns.
  • IR : Alkyne C≡C stretch (~2100 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) are critical markers .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation or moisture absorption. Conduct stability assays under varying pH (4–9) and temperature (25–40°C) to assess degradation kinetics. Use TLC or HPLC to monitor purity over time .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the electronic and steric effects of the 2-methylbut-3-yn-2-yl substituent on pyridine’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The alkyne’s electron-withdrawing effect lowers pyridine’s π-electron density, altering reactivity in cross-coupling or cycloaddition reactions. Steric maps quantify spatial hindrance, guiding ligand design for catalytic systems .
  • Case Study : Pyridine derivatives with bulky substituents show reduced binding affinity in enzyme pockets due to steric clashes, as seen in CYP1B1 inhibition studies .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in enzyme inhibition or receptor binding?

  • Methodological Answer :

  • EROD Assay : Measure CYP1B1 inhibition by quantifying ethoxyresorufin-O-deethylase activity in microsomal fractions. IC₅₀ values below 1 μM indicate high potency, as demonstrated for steroidal pyridine derivatives .
  • Fluorescence Polarization : Screen for DNA intercalation using ethidium bromide displacement assays. Pyridine’s planar structure may compete with intercalators, altering fluorescence anisotropy .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced pharmacological properties?

  • Methodological Answer :

  • Modular Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the pyridine’s 3- or 5-positions to modulate lipophilicity (logP) and bioavailability.
  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and plasma protein binding via equilibrium dialysis. Derivatives with logD₇.4 < 3 show improved CNS penetration .
  • In Silico Docking : AutoDock Vina or Schrödinger Glide predicts binding poses in target proteins (e.g., kinases, GPCRs). Alkyne groups may form π-π stacking or hydrogen bonds with active-site residues .

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